O-(4-Bromophenyl) Ethanethioate
Description
O-(4-Bromophenyl) Ethanethioate is a sulfur-containing aromatic compound characterized by a thioester functional group (-SC(O)R) attached to a 4-bromophenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and nonlinear optics (NLO). The bromine atom at the para position introduces electron-withdrawing effects, while the thioester group enhances molecular polarizability. Structural analogs from the literature suggest that such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving thiols and acyl halides .
Properties
IUPAC Name |
O-(4-bromophenyl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGODZBBMAUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)OC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Bromophenyl) Ethanethioate can be synthesized through the reaction of 4-bromothiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Reactants: 4-bromothiophenol and acetyl chloride
Conditions: Pyridine as a base, room temperature
Reaction: [ \text{C}_6\text{H}_4\text{BrSH} + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{BrSCOCH}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 4-bromophenyl ethanethioate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
O-(4-Bromophenyl) Ethanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can lead to the formation of thiols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Various substituted phenyl ethanethioates
Scientific Research Applications
O-(4-Bromophenyl) Ethanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromophenyl ethanethioate involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to modifications that affect protein function. The compound can also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related 4-bromophenyl derivatives documented in the provided evidence, emphasizing functional group variations and their impact on physicochemical and optical properties.
Table 1: Comparative Analysis of 4-Bromophenyl Derivatives
Key Observations:
Functional Group Influence :
- Amine Derivatives : Amine-containing compounds (e.g., bis(4-bromophenyl)phenylamine) exhibit strong electron-donating capabilities, facilitating charge transfer and NLO efficiency .
- Thioester Analogs : The thioester group in this compound is electron-withdrawing, which may reduce intramolecular charge transfer compared to amines. The C=S bond could also lead to distinct IR absorption bands (e.g., ~1050 cm<sup>−1</sup> for ν(C=S)) and altered UV-Vis profiles.
Solubility and Reactivity :
- Amine derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) due to their hydrogen-bonding capacity. In contrast, thioesters like this compound are likely less polar, favoring solubility in chlorinated solvents.
NLO Performance: Nitro-substituted compounds (e.g., bis(4-bromophenyl)-4-nitrophenylamine) exhibit superior hyperpolarizability (β) due to the synergistic effect of nitro (electron-withdrawing) and amine (electron-donating) groups. The thioester group, while polarizable, may underperform in NLO applications without additional donor-acceptor motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
